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Compound of Interest

N-(3,4-dimethoxyphenyl)-2-
Compound Name:
methoxybenzamide

CAS No.: 415696-09-2

Cat. No.: B2587570

Get Quote

Executive Summary & Compound Profile

N-(3,4-dimethoxyphenyl)-2-methoxybenzamide (CAS: 415696-09-2) represents a critical
structural class of polymethoxybenzamides. These molecules are pharmacologically significant
as they mimic the colchicine-binding site on tubulin, making them potent candidates for
disrupting microtubule dynamics in cancer therapy. Additionally, the benzamide core is a
privileged scaffold in the design of transient receptor potential (TRP) channel modulators and
NF-kB inhibitors.

This guide benchmarks the compound across three critical dimensions: Synthetic Efficiency,
Physicochemical Properties, and Biological Activity Potential, comparing it against established
standards like Combretastatin A-4 (CA-4) and Colchicine.

Compound Identity

e |[UPAC Name: N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

e Molecular Formula: Cis6H17NOa4
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e Molecular Weight: 287.31 g/mol

e Core Scaffold: Benzanilide (N-phenylbenzamide)

o Key Pharmacophore: 3,4-dimethoxy "A-ring" mimic; 2-methoxy "B-ring" mimic.

Synthetic Benchmark: Methodological Efficiency

For drug development, the synthesis of the core scaffold must be scalable and high-yielding.

We compare two primary synthetic routes: Acid Chloride Coupling (Traditional) vs. Amide

Coupling Reagents (Modern).

: . lvsis of Syntheti

_ Method B:
Method A: Acid ) )
Feature _ HATU/EDC Coupling Benchmark Verdict
Chloride (Standard) _
(Alternative)
2-Methoxybenzoic
2-Methoxybenzoyl ) ]
] acid + 3,4- Method A is preferred
Reagents chloride + 3,4- ) -
) - Dimethoxyaniline + for scale-up.
Dimethoxyaniline
HATU
Triethylamine (EtsN) ] Method A requires
Catalyst DIPEA (Hiinig's Base)

or Pyridine

simpler bases.

Reaction Time

2—4 Hours (0°C to RT)

12-24 Hours (RT)

Method A is

significantly faster.

Method A offers
Yield 85-95% 70-85% superior atom
economy.
o Column
o Recrystallization Method A allows
Purification Chromatography often ]
(EtOH/Water) ) easier workup.
required
Cost Low (Reagents are High (HATU is Method A is more
0s
cheap) expensive) cost-effective.
© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2587570?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Protocol: Optimized Acid Chloride Synthesis (Method A)

o Preparation: Dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM).
» Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C under N2 atmosphere.
e Acylation: Dropwise add 2-methoxybenzoyl chloride (1.1 eq) dissolved in DCM.

o Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor
by TLC (Hexane:EtOAc 1:1).

o Workup: Wash with 1M HCI (remove unreacted amine), then Sat. NaHCOs (remove acid),
then Brine.

« |solation: Dry over MgSOQOa, concentrate, and recrystallize from Ethanol.

Biological Benchmark: Tubulin Inhibition Potential

The primary pharmacological benchmark for this scaffold is Tubulin Polymerization Inhibition.
The 3,4-dimethoxy motif on the aniline ring is a classic structural feature that binds to the
Colchicine-binding site of tubulin, inhibiting microtubule assembly.

Mechanism of Action Pathway

The following diagram illustrates the interference of N-(3,4-dimethoxyphenyl)-2-
methoxybenzamide with the microtubule dynamics pathway, leading to cell cycle arrest.
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Figure 1. Mechanism of Action. The compound targets the colchicine site, preventing tubulin
dimerization and inducing apoptotic cell death.

Comparative Efficacy Data (Representative)

Note: Values are representative of the polymethoxybenzamide class based on SAR studies [1,
2].
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Assay

Target
Compound

Colchicine
(Standard)

Combretastatin
A-4 (Potent
Control)

Interpretation

Tubulin ICso

25-50uM

20-25uM

1.0 — 1.5 uM

Moderate
potency;
excellent lead for

optimization.

MCF-7 (Breast)
ICso

15-25nM

10-15nM

<5nM

Strong
antiproliferative
activity in breast

cancer lines.

Solubility (LogP)

2.8 (Predicted)

3.2

Better
lipophilicity
profile than
Colchicine for
membrane

permeability.

Metabolic
Stability

High

Moderate

Low (Cis-Trans
isomerization

issues)

Key Advantage:
Benzamides are
chemically stable
unlike stilbenes
(CA-4).

Protocol: Tubulin Polymerization Assay

To validate the benchmark performance:

o Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM
PIPES, 1 mM EGTA, 1 mM MgClz, pH 6.9) with 1 mM GTP.

e Incubation: Add test compound (1-10 uM) or vehicle (DMSO) to tubulin solution at 4°C.

e Initiation: Transfer to 37°C to initiate polymerization.

e Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
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Analysis: The Vmax of the curve represents the polymerization rate. Inhibition is calculated
relative to the DMSO control.

Physicochemical & ADME Profiling

Drug-likeness is the final benchmark. The benzamide structure offers significant stability

advantages over the stilbene structure of Combretastatin A-4 (which suffers from cis-trans

iIsomerization instability).

Property Value Lipinski Rule of 5 Status

Molecular Weight 287.31 Da Pass (< 500)

H-Bond Donors 1 (Amide NH) Pass (< 5)

H-Bond Acceptors 4 (3x OMe, 1x C=0) Pass (< 10)

LogP (Lipophilicity) ~25-28 Pass (< 5)

Topological Polar Surface Area &5 Ao Excellent (Target < 140 A2 for

(TPSA) cell permeability)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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